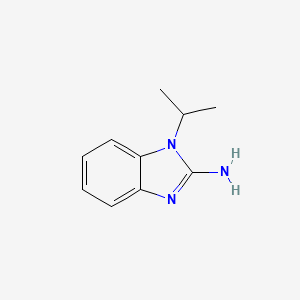

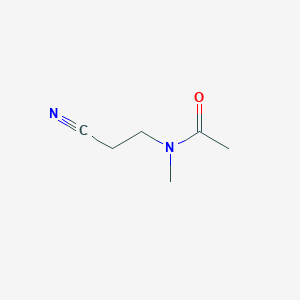

N-(2-cyanoethyl)-N-methylacetamide

Descripción general

Descripción

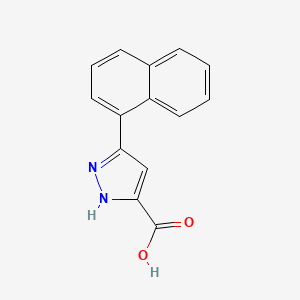

N-(2-cyanoethyl)-N-methylacetamide is a chemical compound that is part of the amide family, characterized by the presence of an amide group. Amides are key functional groups in organic chemistry and are commonly found in various biological molecules and synthetic materials. The structure of N-methylacetamide, a related compound, has been extensively studied, providing insights into the typical bond distances and angles that might be expected in similar amides, including this compound .

Synthesis Analysis

The synthesis of related cyanoacetamide compounds has been explored through the reaction of amines with ethyl cyanoacetate. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions leads to the formation of cyanoacetamides . Although the abstract provided does not directly discuss the synthesis of this compound, the methodologies applied for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-methylacetamide has been determined using gas electron diffraction, revealing precise bond distances and angles. For example, the bond length between the nitrogen and carbonyl carbon is found to be 1.386±0.004 A, and the angle between the nitrogen, carbonyl carbon, and oxygen is 121.8±0.4° . These measurements provide a detailed understanding of the molecular geometry that could be used to infer aspects of the molecular structure of this compound.

Chemical Reactions Analysis

Cyanoacetamides, similar to the one , have been shown to undergo various chemical reactions. For example, they can cyclize to form pyrido[1,2-a]pyrimidin-2-ones when treated with an alcoholic solution of HCl. Conversely, these cyclized products can revert to cyanoacetamides upon heating or sublimation in DMSO . These reactions highlight the reactivity of the cyanoacetamide group and suggest potential chemical behaviors of this compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be partially inferred from studies on N-methylacetamide. The infrared spectrum of N-methylacetamide has been analyzed using density functional theory, revealing the contributions of various fine components, such as protonation and hydration, to the characteristic amide I, II, and III bands . These findings are significant for understanding the IR spectrum and, by extension, the physical and chemical properties of related compounds like this compound.

Aplicaciones Científicas De Investigación

Infrared Spectroscopy

N-(2-cyanoethyl)-N-methylacetamide, a variant of N-methylacetamide, is relevant in the study of infrared spectroscopy. For instance, the IR spectrum of N-methylacetamide, including amide I, II, and III bands, is crucial in understanding organic chemistry, analytical chemistry, and chemical biology. Such studies assist in elucidating the formation of amide infrared spectra, which is significant in various scientific applications (Ji et al., 2020).

Molecular Interaction Studies

N-methylacetamide, closely related to this compound, is used to study molecular interactions, specifically ion effects on proteins. Its ability to mimic the protein backbone helps in spectroscopic investigations, crucial for understanding the behavior of biological molecules (Pluhařová et al., 2014).

Hydrolysis Kinetics in High-Temperature Water

N-methylacetamide serves as a model compound to study the hydrolysis kinetics of N-substituted amides in high-temperature water. This is relevant in understanding the behavior of similar structures under varying temperature conditions, which has implications in chemical and biochemical processes (Duan et al., 2010).

Molecular Structure Analysis

The molecular structure of N-methylacetamide, and by extension, compounds like this compound, is studied using techniques like gas electron diffraction. This helps in understanding the fundamental structure of small molecules containing peptide bonds, which are essential in protein chemistry and related fields (Kitano et al., 1973).

Hydrophobic Collapse Studies

Investigations into the hydrophobic collapse in N-methylacetamide-water mixtures provide insights into the dynamics of protein folding. Such studies are crucial for understanding the structural and vibrational dynamics in proteins and related biological processes (Salamatova et al., 2018).

Solvent Properties in Electrolytes

N-methylacetamide, similar to this compound, is used in electrolyte components to suppress co-intercalation in lithium-ion batteries. This highlights its role in enhancing the performance and stability of energy storage devices (Lu et al., 2016).

Antimicrobial Agent Development

Derivatives of compounds like this compound are synthesized for potential use as antimicrobial agents. This is part of ongoing research in pharmaceuticals to develop new and effective treatments against microbial infections (Darwish et al., 2014).

Differentiation in Murine Erythroleukemia Cells

N-methylacetamide, and related compounds, are studied for their role in inducing erythroid differentiation in murine erythroleukemia cells. Such studies have implications in understanding cellular differentiation and may be relevant in cancer research and therapy (Reuben et al., 1976).

Propiedades

IUPAC Name |

N-(2-cyanoethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(9)8(2)5-3-4-7/h3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWNWBDQUDOFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365798 | |

| Record name | N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-90-3 | |

| Record name | N-(2-cyanoethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[2-(1-aminoethyl)phenyl]carbamate](/img/structure/B1271513.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)